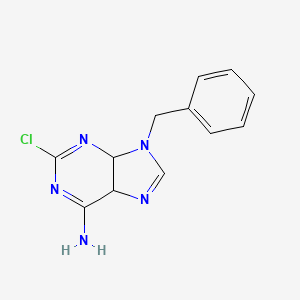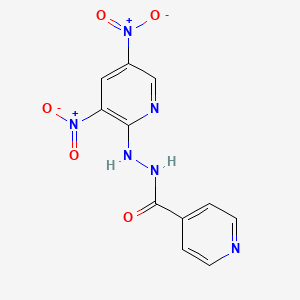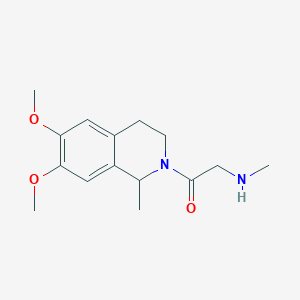![molecular formula C21H31FN2O B3844079 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3844079.png)
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol
Descripción general
Descripción
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as LY404039, belongs to the class of compounds known as mGluR2/3 agonists, which act on the metabotropic glutamate receptors in the brain. The use of LY404039 has been investigated in various research studies, and it has shown promising results in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol acts as an agonist for the metabotropic glutamate receptors, specifically the mGluR2/3 receptors. When this compound binds to these receptors, it activates a signaling pathway that leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. This modulation of neurotransmitters can have various effects on the brain, including the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The use of this compound has been shown to have various biochemical and physiological effects on the brain. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to regulate synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent neuronal damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in lab experiments has several advantages and limitations. One of the advantages of using this compound is that it is a highly specific agonist for the mGluR2/3 receptors, which allows for precise modulation of these receptors. Additionally, this compound has been extensively studied and optimized, which means that its synthesis and characterization are well-established. However, one of the limitations of using this compound is that it can have off-target effects on other receptors, which can complicate data interpretation. Additionally, the use of this compound in lab experiments can be expensive, which can limit its widespread use.
Direcciones Futuras
There are several future directions for the use of 2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in scientific research. One potential direction is the investigation of this compound in the treatment of neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, the use of this compound in the study of synaptic plasticity and learning and memory could provide valuable insights into the underlying mechanisms of these processes. Finally, the development of novel compounds based on this compound could lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-{1-cyclohexyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to act as an agonist for the metabotropic glutamate receptors, which are involved in various neurological processes, including synaptic plasticity, learning, and memory. The use of this compound has been investigated in various research studies, and it has shown promising results in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c22-19-10-8-18(9-11-19)5-4-13-23-14-15-24(21(17-23)12-16-25)20-6-2-1-3-7-20/h4-5,8-11,20-21,25H,1-3,6-7,12-17H2/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOKVGGAJTEHX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2CCO)C/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol](/img/structure/B3844023.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)phenol](/img/structure/B3844031.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844040.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844041.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844057.png)
![2-hydroxy-5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B3844066.png)
![2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B3844074.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,5-dimethylnicotinamide](/img/structure/B3844083.png)

![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)

